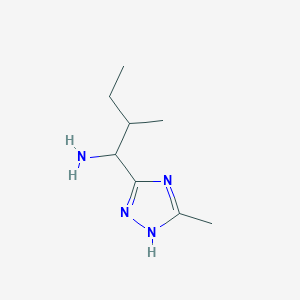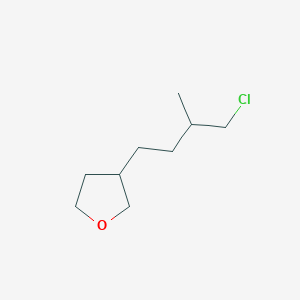
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine is a fluorinated organic compound with the molecular formula C4H4F6N. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine typically involves the reaction of hexafluoroacetone with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fluorinated polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The pathways involved in its action are complex and depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine can be compared with other fluorinated amines such as:
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol: This compound has similar fluorine content but differs in its functional group, leading to different reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with distinct properties and uses.
The uniqueness of this compound lies in its amine functional group, which imparts specific reactivity and binding characteristics not found in its alcohol counterparts.
Propriétés
Formule moléculaire |
C4H5F6N |
|---|---|
Poids moléculaire |
181.08 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-methylpropan-2-amine |
InChI |
InChI=1S/C4H5F6N/c1-2(11,3(5,6)7)4(8,9)10/h11H2,1H3 |
Clé InChI |
QCLAUWZWHNEAQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(F)(F)F)(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


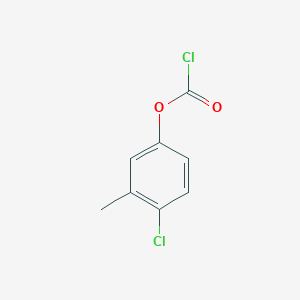


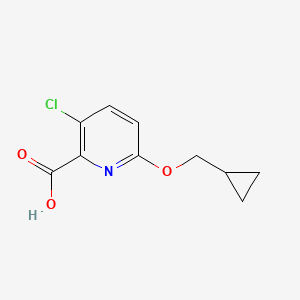
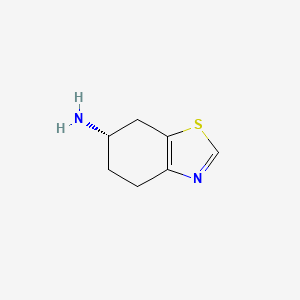
![2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13218438.png)

![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)



